Spexin-2 (53-70), human,mouse,rat

Cardiovascular Renal Neuropeptide

Spexin-2 (53-70) (NPQ 53-70) is a non-amidated peptide 100% conserved in human, mouse, rat. Unlike Spexin-1 (which raises BP and reduces urine output), Spexin-2 increases urine flow without altering mean arterial pressure—ideal for renal function & salt-water balance studies. In pain models, its ED50 of 10 nmol is ≥3-fold lower than Spexin-1, enabling lower-dose experiments. ≥99.53% pure, perfect as an LC-MS/MS standard for PK/PD quantification. Choose Spexin-2 for translational cardiovascular, renal, and pain research without confounding hemodynamic effects.

Molecular Formula C92H151N29O31
Molecular Weight 2159.4 g/mol
Cat. No. B12392695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpexin-2 (53-70), human,mouse,rat
Molecular FormulaC92H151N29O31
Molecular Weight2159.4 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1
InChIKeyMGQPHGPBUDHQPC-YAFPEYQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spexin-2 (53-70) Peptide for Cardiovascular, Renal, and Nociception Research – High Purity Non-Amidated Fragment


Spexin-2 (53-70) (human, mouse, rat), also known as NPQ 53-70, is a biologically active, non-amidated 18-amino acid peptide derived from the prohormone proNPQ [1]. It is an evolutionarily conserved peptide across mammalian species and serves as a central modulator of cardiovascular and renal function [2]. In vivo, intracerebroventricular administration of Spexin-2 in rats elicits a distinct hemodynamic and renal profile, including a decrease in heart rate with no effect on mean arterial pressure, and a marked increase in urine flow rate [3].

Why Spexin-2 (53-70) Cannot Be Substituted by Spexin-1 or Other Galanin Receptor Agonists


Generic substitution of Spexin-2 with the more commonly studied Spexin-1 (NPQ/spexin) or other galanin receptor 2/3 (GALR2/3) agonists is not scientifically valid due to divergent in vivo pharmacological profiles. While both Spexin-1 and Spexin-2 activate GALR2 and GALR3, their effects on cardiovascular and renal parameters are opposite and receptor subtype-selective agonists do not replicate these specific differences [1]. Spexin-1 increases mean arterial pressure and decreases urine flow rate, whereas Spexin-2 does not alter blood pressure and increases urine flow rate [2]. Furthermore, Spexin-2 exhibits a distinct antinociceptive potency, underscoring that different cleavage products from the same prohormone have unique and non-interchangeable physiological roles [3].

Quantitative Differentiation of Spexin-2 (53-70) Against Comparators in Key Experimental Models


Opposing Cardiovascular and Renal Effects vs. Spexin-1 (NPQ/spexin) in Rat Model

Direct head-to-head comparison demonstrates that Spexin-2 (NPQ 53-70) has a cardiovascular and renal profile opposite to that of Spexin-1 (NPQ/spexin) when administered intracerebroventricularly to rats [1]. While Spexin-1 increases mean arterial pressure and decreases urine flow, Spexin-2 does not affect blood pressure and significantly increases urine flow [2]. This divergent functional profile precludes the substitution of one peptide for the other in studies of cardiovascular and renal regulation.

Cardiovascular Renal Neuropeptide

Enhanced Antinociceptive Potency vs. Spexin-1 in Mouse Tail Withdrawal Assay

In a direct comparison using the warm water tail withdrawal assay in mice, Spexin-2 (NPQ 53-70) demonstrated a lower ED50 for antinociception than Spexin-1 (NPQ/spexin) [1]. The ED50 for Spexin-2 was 10 nmol, compared to an ED50 of <30 nmol for Spexin-1 [2]. This indicates Spexin-2 is more potent in this nociception model, providing a functional basis for selecting it over Spexin-1 for pain research.

Nociception Pain Neuropeptide

Conserved Non-Amidated Sequence Identity Across Human, Mouse, and Rat for Cross-Species Study Translation

Spexin-2 (53-70) exhibits 100% amino acid sequence identity among human, mouse, and rat species: Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu . This absolute cross-species conservation supports direct translation of findings between rodent models and human biology. In contrast, many neuropeptide analogs require species-specific variants, which can complicate experimental design and data interpretation [1].

Sequence Conservation Translational Research Comparative Biology

Commercially Available Non-Amidated Form with Verified High Purity for Reproducible In Vivo Studies

Spexin-2 (53-70) is supplied as a non-amidated peptide with a reported purity of ≥99.53% by HPLC, as per vendor batch analysis . This high purity specification minimizes the risk of confounding biological activity from peptide-related impurities. While amidated versions exist, the non-amidated form is the native cleavage product and the basis of the published in vivo pharmacology [1]. The explicit purity reporting facilitates direct comparison with other suppliers and supports stringent reproducibility standards.

Peptide Synthesis Quality Control Experimental Reproducibility

Target Application Scenarios for Spexin-2 (53-70) Based on Unique Pharmacological Profile


Central Diuretic Mechanism Studies Without Blood Pressure Confounding

For research focused on central regulation of renal function and salt-water balance, Spexin-2 provides a clean pharmacological tool to induce diuresis (increased urine flow) without the confounding effect of increased arterial pressure seen with Spexin-1 [1]. This allows for isolation of central pathways controlling renal output.

Nociception and Pain Pathway Investigation Requiring Low-Dose Efficacy

In antinociception assays, particularly the warm water tail withdrawal model in mice, Spexin-2 demonstrates an ED50 of 10 nmol, which is at least 3-fold lower than that of Spexin-1 [2]. This lower effective dose makes it the preferred peptide for studies where minimizing peptide usage is a priority, such as chronic infusion experiments or when exploring dose-response relationships in pain models.

Cross-Species Translational Research in Cardiovascular and Renal Physiology

Given its 100% sequence identity across human, mouse, and rat, Spexin-2 is uniquely suited for translational studies that require direct comparison of rodent in vivo data with human ex vivo or cell-based models . This eliminates the need for species-specific peptide variants and ensures that observed effects are not confounded by sequence divergence.

High-Purity Standards for LC-MS/MS Assay Development and PK/PD Modeling

With a validated purity of ≥99.53%, Spexin-2 serves as an ideal reference standard for developing and validating LC-MS/MS methods for quantification of endogenous spexin-2 levels in biological matrices . The high purity reduces background noise and improves assay sensitivity for pharmacokinetic/pharmacodynamic (PK/PD) studies.

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